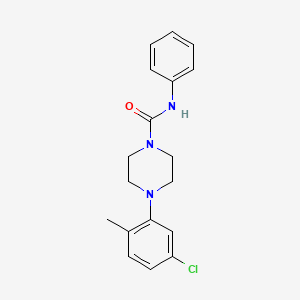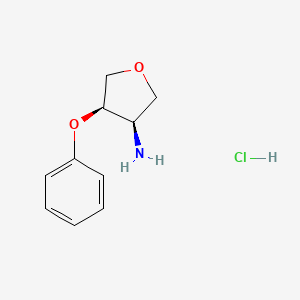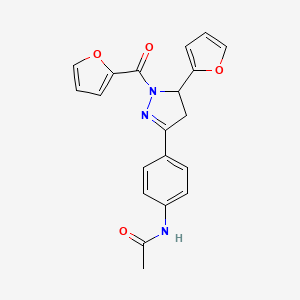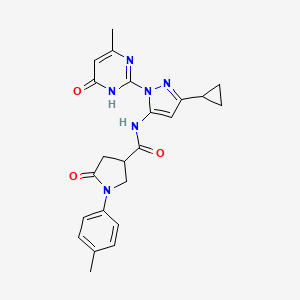![molecular formula C20H20N4O B2849795 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326897-56-6](/img/structure/B2849795.png)
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of Isoquinoline Core: : Starting with a base isoquinoline structure, common methods such as the Bischler-Napieralski reaction or Pomeranz–Fritsch reaction can be used.
Addition of the Triazole Ring: : The incorporation of the 1-(4-ethylphenyl)-1H-1,2,3-triazole moiety can be achieved via click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.
Final Coupling Step: : The final methanone linkage between the isoquinoline and triazole units is typically formed via conventional carbonylation reactions.
Industrial Production Methods
Industrial production scales up the aforementioned reactions while optimizing for yield and cost-effectiveness. Key factors include:
Reaction solvents and conditions.
Catalysts employed.
Purification processes, often involving column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : It undergoes both oxidation and reduction reactions, modifying the functional groups attached.
Substitution: : It is subject to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: : Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The reaction products can vary widely, from altered isoquinoline derivatives to modified triazoles, depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity patterns and potential as a building block for more complex molecules.
Biology
In biological studies, it is of interest due to its possible interaction with biological molecules and potential bioactivity, making it a candidate for drug development research.
Medicine
Medical research explores its potential therapeutic effects, particularly as a modulator of neurological activity or as an anti-cancer agent.
Industry
Industrially, its applications may extend to the development of new materials or chemical processes, thanks to its structural properties and reactivity.
Mécanisme D'action
The mechanism by which 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone exerts its effects typically involves:
Molecular Targets: : Binding to specific receptors or enzymes.
Pathways: : Influencing pathways like signal transduction or metabolic pathways.
The detailed pathways and molecular targets are often explored in advanced pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2,3-dihydro-1H-isoquinoline: : Lacks the triazole ring but shares a similar core structure.
1-(4-Methylphenyl)-1H-1,2,3-triazole: : A simpler triazole derivative.
Uniqueness
What sets 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanone apart is its combined structural elements, offering unique chemical and potentially biological properties.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-ethylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-2-15-7-9-18(10-8-15)24-14-19(21-22-24)20(25)23-12-11-16-5-3-4-6-17(16)13-23/h3-10,14H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBXWBQCCZWOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2849717.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B2849723.png)
![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B2849724.png)

![3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849727.png)



![1-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2849732.png)
